17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one is a complex organic compound with the molecular formula C21H30O2. It is known for its unique structure, which includes a cyclopenta[a]phenanthrene core. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one involves multiple steps. One common method includes the use of 17α-hydroxyprogesterone as a starting material. The 3-position ketone is enolized and then etherified using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, followed by acetylation of the 17-position hydroxyl group .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone and hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like carbon tetrabromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one involves its interaction with specific molecular targets. It can bind to androgen receptors, influencing the development and maintenance of masculine characteristics. The pathways involved include the modulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydro-cyclopenta[a]phenanthren-3-one: Similar in structure but with an acetyl group at the 17-position.
17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Another structurally related compound with different functional groups.
Uniqueness
What sets 17-HO-10,13-Dimethyl-17-vinyl-tetradecahydro-cyclopenta(A)phenanthren-3-one apart is its unique vinyl group at the 17-position, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3 |
InChI Key |
ILGPJZIKYMIGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.